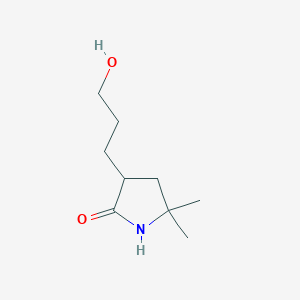
3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxypropyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone typically involves the reaction of 5,5-dimethyl-2-pyrrolidinone with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of 5,5-dimethyl-2-pyrrolidinone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-(3-Oxopropyl)-5,5-dimethyl-2-pyrrolidinone.
Reduction: Formation of 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Hydroxypropionic acid: Shares the hydroxypropyl group but lacks the pyrrolidinone ring.
5,5-Dimethyl-2-pyrrolidinone: Lacks the hydroxypropyl group but shares the pyrrolidinone ring structure.
Uniqueness
3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone is unique due to the combination of the hydroxypropyl group and the pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
生物活性
3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antioxidant properties, antimicrobial effects, and anticancer potential.
Chemical Structure and Properties
The compound belongs to the pyrrolidinone family, characterized by a five-membered ring structure containing nitrogen. The presence of hydroxyl and dimethyl groups contributes to its unique chemical properties, which can influence its biological interactions.
Biological Activity Overview
Research has indicated that derivatives of pyrrolidinones exhibit a range of biological activities:
- Antioxidant Activity : Compounds in this class have shown potential as radical scavengers. For instance, studies have demonstrated that 3-pyrroline-2-ones exhibit significant HO· radical scavenging activity, suggesting that similar derivatives may possess comparable antioxidant properties .
- Antimicrobial Properties : Various pyrrolidine derivatives have been identified as effective against multidrug-resistant bacteria. For example, specific pyrrolidine-2,3-diones have been optimized for antibacterial activity against Pseudomonas aeruginosa, a common pathogen in clinical settings . The structural features such as hydroxyl groups are crucial for their inhibitory effects.
- Anticancer Activity : Recent studies have focused on the anticancer properties of pyrrolidinone derivatives. For instance, compounds bearing specific substituents demonstrated potent activity against A549 lung cancer cells, with some exhibiting selective toxicity towards cancerous cells while sparing normal cells .
Antioxidant Potential
A study evaluated the antioxidant capacity of various pyrrolidinone derivatives, concluding that structural modifications significantly enhance radical scavenging abilities. The incorporation of hydroxyl groups was particularly beneficial in increasing antioxidant efficacy .
Antimicrobial Studies
A focused screening of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli revealed that certain compounds exhibited MIC values significantly lower than traditional antibiotics like vancomycin. For instance, some derivatives showed MIC values as low as 8 ng/mL against methicillin-resistant strains, indicating their potential as novel antibacterial agents .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.125 | Methicillin-susceptible S. aureus |
| Compound B | 0.13 | Methicillin-resistant S. aureus |
| Compound C | 0.5 | E. coli |
Anticancer Activity
The anticancer effects of 5-oxopyrrolidine derivatives were assessed using A549 human lung adenocarcinoma cells. Notably, certain compounds exhibited over 60% reduction in cell viability at concentrations of 100 µM compared to controls like cisplatin. This suggests a promising avenue for developing new anticancer therapies based on pyrrolidinone scaffolds .
| Compound | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Compound X | 66 | 100 |
| Compound Y | 50 | 100 |
Case Studies
- Antioxidant Efficacy : A case study demonstrated the ability of a specific derivative to reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases.
- Antibacterial Screening : A series of in vitro experiments showed that certain pyrrolidine derivatives effectively inhibited bacterial growth in clinical isolates resistant to standard treatments.
- Cancer Cell Line Studies : In vivo studies using mouse models indicated that selected compounds reduced tumor size significantly compared to untreated controls, providing a basis for further clinical evaluation.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6-7(4-3-5-11)8(12)10-9/h7,11H,3-6H2,1-2H3,(H,10,12) |
InChI 键 |
ZXXMWYSGWPMYCL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(=O)N1)CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















